molecular formula C17H17N5O3 B7697875 2-Nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline

2-Nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline

Cat. No.: B7697875
M. Wt: 339.3 g/mol
InChI Key: GDLCUFWLJWYELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline is a complex organic compound that features a nitro group, an oxadiazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline typically involves multiple steps. One common route includes the nitration of aniline derivatives followed by the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also essential to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-Nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group and oxadiazole ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-2-4-16-20-17(25-21-16)13-6-7-14(15(9-13)22(23)24)19-11-12-5-3-8-18-10-12/h3,5-10,19H,2,4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLCUFWLJWYELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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